molecular formula C5H4ClN2NaS B12978861 Sodium 2-amino-3-chloropyridine-4-thiolate

Sodium 2-amino-3-chloropyridine-4-thiolate

Cat. No.: B12978861
M. Wt: 182.61 g/mol
InChI Key: KZMNEAWEHFNPPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-amino-3-chloropyridine-4-thiolate is a chemical compound with the molecular formula C₅H₄ClN₂NaS and a molecular weight of 182.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group, a chlorine atom, and a thiolate group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-3-chloropyridine-4-thiolate typically involves the reaction of 2-amino-3-chloropyridine with sodium thiolate under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The compound is typically stored in dark, inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-3-chloropyridine-4-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-amino-3-chloropyridine-4-thiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-amino-3-chloropyridine-4-thiolate involves its interaction with various molecular targets. The thiolate group can form covalent bonds with electrophilic centers in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The amino and chlorine substituents can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-amino-3-chloropyridine-4-thiolate is unique due to the presence of the thiolate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H4ClN2NaS

Molecular Weight

182.61 g/mol

IUPAC Name

sodium;2-amino-3-chloropyridine-4-thiolate

InChI

InChI=1S/C5H5ClN2S.Na/c6-4-3(9)1-2-8-5(4)7;/h1-2H,(H3,7,8,9);/q;+1/p-1

InChI Key

KZMNEAWEHFNPPY-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C(=C1[S-])Cl)N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.